molecular formula C8H10O4 B1195390 Ethylene glycol diacrylate CAS No. 2274-11-5

Ethylene glycol diacrylate

Cat. No. B1195390
CAS RN: 2274-11-5
M. Wt: 170.16 g/mol
InChI Key: KUDUQBURMYMBIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethylene glycol diacrylate and related compounds involves various chemical processes, including catalytic and non-catalytic methods, derived from fossil fuels and biomass-based resources. Notable advancements have been made in the sustainable synthesis of ethylene glycol using syngas, showcasing novel methods such as oxidative double carbonylation of ethanol to diethyl oxalate followed by hydrogenation to produce ethylene glycol in a sustainable manner (Satapathy et al., 2018).

Molecular Structure Analysis

The molecular structure of ethylene glycol diacrylate and its derivatives is characterized using various spectroscopic methods. Studies involving the polymerization of ethylene glycol dimethacrylate (EGDM) using eco-catalysts like Algerian clay, and characterizations through FT-IR, NMR, and TGA analyses, have confirmed the structure of synthesized monomers and polymers, highlighting the presence of methacrylate end groups (Haoue et al., 2020).

Chemical Reactions and Properties

Ethylene glycol diacrylate undergoes various chemical reactions, including polymerization and cross-linking, to produce materials with desirable properties. The use of novel catalysts and green chemistry approaches for the synthesis and polymerization of ethylene glycol-based compounds, such as the precision synthesis of multifunctional poly(ethylene glycol)s using enzymatic catalysis, exemplifies the advancements in this field (Puskas et al., 2011).

Physical Properties Analysis

The physical properties of ethylene glycol diacrylate derivatives, such as thermal stability, are crucial for their application in various fields. The thermal stability of synthesized products, as determined by thermogravimetric analysis, is a key factor in their suitability for industrial applications (Haoue et al., 2020).

Chemical Properties Analysis

The chemical properties of ethylene glycol diacrylate, including reactivity and functionality, are essential for understanding its behavior in various chemical processes. The synthesis of heterotelechelic poly(ethylene glycol) macromonomers, which possess a methacryloyl group at one end and an aldehyde group at the other, showcases the functional versatility of ethylene glycol derivatives and their potential for creating complex polymer structures (Nagasaki et al., 1997).

Scientific Research Applications

  • Biomedical Applications : EGDA is used in creating hydrogels like poly(ethylene glycol) diacrylate, which have applications in tissue engineering due to their biocompatibility and excellent mechanical properties. Modifications, such as the incorporation of polystyrene nano-spheres, can regulate cell adhesion on these films, impacting tissue engineering and biomedicine (Yang et al., 2016). Additionally, these hydrogels can be used as muscle tissue engineering scaffolds (Scott et al., 2019).

  • Material Properties and Applications : EGDA-based materials have been explored for their thermomechanical properties, which are crucial for drug delivery applications (Rekowska et al., 2018). The material has also been used to create humidity-responsive films and actuators, demonstrating its potential in environmental sensing and robotics (Lv et al., 2017).

  • Drug Delivery and PEGylation : EGDA is involved in the PEGylation of peptides and proteins, which enhances their stability and bioavailability for pharmaceutical applications (Roberts et al., 2002). This process includes attaching poly(ethylene glycol) to biological molecules, altering their properties for better therapeutic efficacy.

  • Environmental Applications : EGDA is utilized in the engineering of Pseudomonas putida for efficient ethylene glycol utilization, which has implications for environmental remediation and waste management (Franden et al., 2018).

  • Cancer Research : Studies have used poly(ethylene glycol) diacrylate cryogels to mimic the stiffness of malignant prostate tissues, aiding in the research of prostate cancer cell growth and function (Göppert et al., 2016).

properties

IUPAC Name

2-prop-2-enoyloxyethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDUQBURMYMBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28158-16-9, 57636-10-9, 26570-48-9
Record name Ethylene glycol diacrylate homopolymer
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Record name Polyethylene glycol diacrylate homopolymer
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Record name Polyethylene glycol diacrylate
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DSSTOX Substance ID

DTXSID9044615
Record name Ethylene acrylate
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Molecular Weight

170.16 g/mol
Source PubChem
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Product Name

Ethylene glycol diacrylate

CAS RN

2274-11-5, 26570-48-9
Record name Ethylene acrylate
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Record name Ethylene glycol diacrylate
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Record name Ethylene diacrylate
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Record name 2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester
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Record name Ethylene acrylate
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Record name 1,2-ethanediyl diacrylate
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Record name Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]
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Record name ETHYLENE GLYCOL DIACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethylene glycol diacrylate
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Ethylene glycol diacrylate
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Ethylene glycol diacrylate
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Ethylene glycol diacrylate
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Ethylene glycol diacrylate

Citations

For This Compound
21,600
Citations
JA Beamish, J Zhu, K Kottke‐Marchant… - … Research Part A: An …, 2010 - Wiley Online Library
This study investigated the effects of poly(ethylene glycol) monoacrylate (PEGMA) on the properties of poly(ethylene glycol) diacrylate (PEGDA)‐co‐PEGMA hydrogel networks. The …
Number of citations: 142 onlinelibrary.wiley.com
GM Cruise, DS Scharp, JA Hubbell - Biomaterials, 1998 - Elsevier
Hydrogel membranes formed by interfacially photopolymerizing poly(ethylene glycol) (PEG) diacrylate precursor solution were prepared from PEG diacrylate of molecular weights (MW) …
Number of citations: 767 www.sciencedirect.com
NC Padmavathi, PR Chatterji - Macromolecules, 1996 - ACS Publications
Poly(ethylene glycol)s (PEGs) in the molecular weight range 200−3400 were derivatized at both ends with acryloyl chloride. These poly(ethylene glycol) diacrylates (PEGDAs) on …
Number of citations: 130 pubs.acs.org
H Lin, BD Freeman - Macromolecules, 2005 - ACS Publications
… We have reported calorimetry data for cross-linked poly(ethylene glycol diacrylate) (XLPEGDA); this material contains about 82 wt % EO and does not crystallize at temperatures as low …
Number of citations: 184 pubs.acs.org
H Lin, T Kai, BD Freeman, S Kalakkunnath… - …, 2005 - ACS Publications
A series of cross-linked polymers, XLPEGDA, was prepared by photopolymerizing poly(ethylene glycol) diacrylate (PEGDA) in the presence of varying amounts of water or …
Number of citations: 343 pubs.acs.org
QT Nguyen, Y Hwang, AC Chen, S Varghese, RL Sah - Biomaterials, 2012 - Elsevier
Hydrogels prepared from poly-(ethylene glycol) (PEG) have been used in a variety of studies of cartilage tissue engineering. Such hydrogels may also be useful as a tunable …
Number of citations: 223 www.sciencedirect.com
H Lin, BD Freeman - Macromolecules, 2006 - ACS Publications
The permeability of cross-linked poly(ethylene glycol diacrylate) (XLPEGDA) to He, H 2 , O 2 , N 2 , CO 2 , CH 4 , C 2 H 4 , C 2 H 6 , C 3 H 6 , and C 3 H 8 was determined at …
Number of citations: 201 pubs.acs.org
M Peter, P Tayalia - RSC advances, 2016 - pubs.rsc.org
This work demonstrates the feasibility of patterning a poly(ethylene glycol) diacrylate (PEGDA) hydrogel with a cell adhesive ligand that was functionalized with an acrylate group using …
Number of citations: 41 pubs.rsc.org
G Tan, Y Wang, J Li, S Zhang - Polymer bulletin, 2008 - Springer
The poly (ethylene glycol) diacrylate (PEGDA)-based hydrogels were prepared by UV radiation under nitrogen, using PEGDA and 2-hydroxyethyl methacrylate (HEMA) as precursors. …
Number of citations: 76 link.springer.com
H Ju, BD McCloskey, AC Sagle, VA Kusuma… - Journal of Membrane …, 2009 - Elsevier
A family of crosslinked poly(ethylene glycol) diacrylate (XLPEGDA) materials was synthesized via free-radical photopolymerization of poly(ethylene glycol) diacrylate (PEGDA) solutions …
Number of citations: 177 www.sciencedirect.com

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